Colibactin

Beschreibung

Eigenschaften

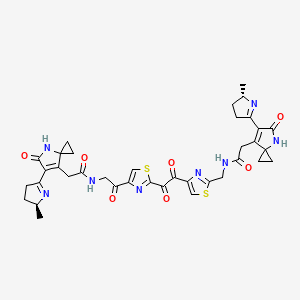

Molekularformel |

C37H38N8O7S2 |

|---|---|

Molekulargewicht |

770.9 g/mol |

IUPAC-Name |

2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-N-[[4-[2-[4-[2-[[2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetyl]amino]acetyl]-1,3-thiazol-2-yl]-2-oxoacetyl]-1,3-thiazol-2-yl]methyl]acetamide |

InChI |

InChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1 |

InChI-Schlüssel |

ZWKHDAZPVITMAI-ROUUACIJSA-N |

Isomerische SMILES |

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=N[C@H](CC8)C |

Kanonische SMILES |

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

colibactin discovery and isolation from E. coli

An In-depth Technical Guide to the Discovery and Isolation of Colibactin from Escherichia coli

Abstract: this compound, a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other Enterobacteriaceae, has garnered significant attention due to its association with colorectal cancer (CRC).[1][2][3][4] Its discovery stemmed from the observation of a peculiar cytopathic effect on eukaryotic cells, leading to the identification of the responsible biosynthetic gene cluster, the pks island. However, the inherent instability and low abundance of this compound have made its direct isolation and structural characterization exceptionally challenging.[3][5][6] This whitepaper provides a comprehensive technical overview of the journey from the initial discovery of this compound's activity to the innovative strategies that ultimately led to the elucidation of its structure and mechanism of action. We detail the key experimental protocols, present quantitative data on its prevalence and biosynthesis, and provide visual diagrams of the critical pathways and workflows involved. This guide is intended for researchers, scientists, and drug development professionals working in oncology, microbiology, and natural product chemistry.

Discovery and the pks Genomic Island

The story of this compound began in 2006 when a research group led by Nougayrède observed that certain pathogenic E. coli strains from phylogenetic group B2 induced megalocytosis—a significant enlargement of mammalian cells—and blocked the eukaryotic cell cycle in the G2/M phase.[7][8] This genotoxic activity was traced to a 54-kb non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) genomic island, subsequently named the pks or clb island.[6][7][9] Systematic mutagenesis revealed that nearly all of the 19 genes within this cluster (clbA to clbS) were essential for the observed cytopathic effect, indicating they worked in concert to synthesize the elusive genotoxin, which they named "this compound".[6][7][10]

The pks island is found not only in pathogenic E. coli but also in commensal and even probiotic strains, as well as other members of the Enterobacteriaceae family like Klebsiella pneumoniae.[7][11] Its prevalence in the gut microbiota of CRC patients is significantly higher than in healthy individuals, forging a strong epidemiological link between the presence of this compound-producing bacteria and the incidence of colorectal cancer.[12][13]

The Challenge of Isolation: An Unstable Metabolite

Despite the clear genetic basis for its production, all early attempts at isolating and structurally characterizing this compound using traditional methods failed.[1][3][4] This difficulty was attributed to two primary factors:

-

Extreme Instability: The active form of this compound is highly reactive and degrades rapidly under normal laboratory conditions.[3][4][5] This instability is a key feature of its biological activity but a major hurdle for purification.

-

Low Production Levels: this compound is produced in vanishingly small quantities by the bacteria, making it difficult to obtain sufficient material for analysis by methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

These challenges forced the scientific community to develop innovative, indirect approaches to uncover its structure and function.

Elucidating the Structure Without Isolation

The breakthrough in understanding this compound came not from isolating the final molecule itself, but by piecing together clues from its biosynthesis, its stable precursors, and its interactions with its biological target, DNA.

A Prodrug Biosynthesis and Activation Mechanism

A crucial insight was the discovery that E. coli synthesizes this compound as an inactive prodrug, termed "prethis compound," within its cytoplasm.[10][14] This is a self-preservation mechanism to protect the bacterium's own DNA from the toxin's effects.[10][15] The biosynthesis and activation pathway involves several key steps:

-

Cytoplasmic Synthesis: The NRPS-PKS enzymatic assembly line, encoded by the clb genes, constructs the linear prethis compound molecule. A key feature of this precursor is an N-myristoyl-D-Asn prodrug motif at its N-terminus.[9][10]

-

Periplasmic Transport: The prethis compound is transported from the cytoplasm to the periplasm by a dedicated MATE (multidrug and toxic compound extrusion) transporter, ClbM.[9][10][16]

-

Activation by Cleavage: In the periplasm, the membrane-bound peptidase ClbP cleaves off the N-myristoyl-D-Asn prodrug motif.[5][15][16] This cleavage is the final activation step, triggering a spontaneous cyclization that forms the mature, genotoxic this compound.[9][15]

Researchers exploited this pathway by creating mutant E. coli strains lacking the clbP gene (ΔclbP). These mutants were unable to perform the final activation step and therefore accumulated the more stable prethis compound precursors, which could be isolated and analyzed.[3]

DNA as a Probe for Structural Analysis

The definitive structural elucidation was achieved by using DNA itself as a chemical probe to capture the reactive this compound.[1] This strategy circumvented the need to isolate the unstable free molecule. The workflow involved:

-

Co-culturing pks+ E. coli with linearized plasmid DNA.

-

Using a combination of isotope labeling, tandem mass spectrometry (MS/MS), and chemical synthesis to deduce the structure of the resulting this compound-DNA adducts.[1][17][18]

This "adductome" approach revealed that this compound is a nearly symmetrical molecule containing two electrophilic cyclopropane (B1198618) "warheads".[1][3] It functions by alkylating adenine (B156593) residues on opposite strands of the DNA, forming covalent interstrand cross-links (ICLs).[1][2][3] The final proposed structure was confirmed through total chemical synthesis; the synthetic this compound generated DNA cross-links that were indistinguishable by MS analysis from those produced by the bacteria.[18][19]

Mechanism of Genotoxicity

The structural insights provided a clear mechanism for this compound's genotoxic effects.

-

DNA Alkylation: The two cyclopropane warheads on the active this compound molecule react with the N3 position of adenine residues in the minor groove of DNA.[3]

-

Interstrand Cross-links (ICLs): The dual-warhead structure allows the molecule to covalently link the two strands of the DNA helix.[2][14]

-

Cellular DNA Damage Response: ICLs are highly toxic lesions that block DNA replication and transcription. The cell's attempt to repair these ICLs, primarily through the Fanconi anemia pathway, leads to the formation of DNA double-strand breaks (DSBs).[14]

-

Mutational Signature: The resulting DNA damage and error-prone repair processes lead to cell cycle arrest, cellular senescence, and a characteristic mutational signature that has been identified in the genomes of human colorectal cancer cells, providing a direct molecular link between the bacterium and carcinogenesis.[2][20]

Quantitative Data

Table 1: Prevalence of pks+ E. coli in Colorectal Cancer (CRC) Patients vs. Healthy Controls

| Study Cohort / Reference | Prevalence in CRC Patients | Prevalence in Healthy Controls | Key Finding |

| Nouri et al. (2021)[6] | 23% | 7.1% | Significantly higher prevalence in CRC patients. |

| Research Study[21] | 16.7% | 4.3% | Higher prevalence observed in the patient group. |

| Ishikawa, H., et al. (2025)[12][13] | >3x higher risk ratio | - | Patients with prior CRC were over three times more likely to carry pks+ E. coli. |

Table 2: Key Proteins of the clb (pks) Gene Cluster and Their Functions

| Gene(s) | Protein(s) | Type | Function |

| clbA | ClbA | Phosphopantetheinyl transferase (PPTase) | Activates NRPS and PKS modules.[5][6] |

| clbB, K | ClbB, ClbK | Hybrid NRPS-PKS | Core enzymes in the biosynthetic assembly line.[7] |

| clbC, I, O | ClbC, ClbI, ClbO | Polyketide Synthases (PKS) | Core enzymes in the biosynthetic assembly line.[7] |

| clbH, J, N | ClbH, ClbJ, ClbN | Non-ribosomal Peptide Synthetases (NRPS) | Core enzymes in the biosynthetic assembly line.[7] |

| clbM | ClbM | MATE Transporter | Exports prethis compound from cytoplasm to periplasm.[9][10] |

| clbP | ClbP | Periplasmic Peptidase | Cleaves prodrug motif to activate this compound.[5][15][16] |

| clbS | ClbS | Cyclopropane Hydrolase | Self-resistance protein; inactivates this compound in the producing bacterium.[6][11] |

| clbR | ClbR | Transcriptional Activator | Regulates the expression of other clb genes.[6][9] |

Experimental Protocols

Detection of pks+ E. coli by PCR

This protocol is used to screen bacterial isolates or complex samples (e.g., stool DNA) for the genetic potential to produce this compound.

-

DNA Extraction: Isolate genomic DNA from bacterial cultures or fecal samples using a commercial kit.

-

Primer Design: Use primers targeting conserved genes within the pks island, such as clbA and clbQ.[21][22]

-

PCR Amplification:

-

Reaction Mix: Prepare a standard PCR mix containing template DNA, primers, dNTPs, Taq polymerase, and buffer.

-

Cycling Conditions:

-

-

Analysis: Analyze PCR products by agarose (B213101) gel electrophoresis. The presence of bands of the expected size indicates a pks+ strain.

Cellular Genotoxicity Assay

This assay measures the DNA-damaging effect of this compound-producing bacteria on eukaryotic cells.

-

Cell Culture: Plate human epithelial cells (e.g., HeLa or U2OS) in a multi-well plate and grow to ~70% confluency.

-

Bacterial Infection: Infect the cells with live pks+ E. coli (and a pks- mutant as a negative control) at a specific multiplicity of infection (MOI), typically for 4 hours.[11]

-

Gentamicin (B1671437) Protection: After the infection period, wash the cells and add media containing gentamicin to kill extracellular bacteria.

-

Incubation: Incubate the cells for an additional 4-24 hours to allow for the development of the DNA damage response.[11]

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against a DNA damage marker, most commonly phosphorylated histone H2AX (γH2AX), which forms foci at sites of DSBs.[23]

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

-

Microscopy and Quantification: Image the cells using fluorescence microscopy and quantify the percentage of cells with γH2AX foci or the number of foci per cell. A significant increase in γH2AX foci in cells infected with pks+ E. coli compared to the control indicates genotoxicity.

In Vitro DNA Interstrand Cross-link (ICL) Assay

This cell-free assay directly demonstrates the DNA cross-linking ability of this compound.

-

Substrate: Use a linearized plasmid DNA (e.g., pUC19).

-

Reaction: Incubate the linearized plasmid DNA with live pks+ E. coli (and controls) in a suitable buffer. Alternatively, crude bacterial extracts can be used.

-

Denaturation: After incubation, stop the reaction and denature the DNA by heating or with alkali.

-

Gel Electrophoresis: Analyze the samples on a denaturing agarose gel.

-

Analysis: Under denaturing conditions, non-cross-linked DNA will run as single strands. If an ICL has formed, the two strands will remain linked, rapidly reanneal, and migrate as a faster-moving double-stranded band. The presence of this band is direct evidence of ICL formation.

Conclusion

The discovery and eventual "isolation" of this compound's structure is a landmark achievement in the field of microbiome research and natural product chemistry. It serves as a powerful case study in how interdisciplinary approaches—combining genetics, microbiology, mass spectrometry, and synthetic chemistry—can overcome the challenges posed by highly unstable and low-titer metabolites. The elucidation of this compound's structure and its DNA cross-linking mechanism has solidified the link between a gut commensal bacterium and the etiology of colorectal cancer. This knowledge opens new avenues for developing novel diagnostic tools to identify at-risk populations, as well as potential therapeutic strategies targeting either the production of this compound or the cellular pathways that respond to its genotoxic assault.

References

- 1. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and bioactivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]

- 6. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. news-medical.net [news-medical.net]

- 13. This compound-producing E. coli linked to higher colorectal cancer risk in FAP patients | News | The Microbiologist [the-microbiologist.com]

- 14. journals.asm.org [journals.asm.org]

- 15. How E. coli bacteria activate a toxin they produce in a way that avoids self-harm | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]

- 16. A Mechanistic Model for this compound-Induced Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure elucidation of this compound and its DNA cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Employing chemical synthesis to study the structure and function of this compound, a “dark matter” metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A role of this compound-producing E. coli in carcinogenesis | IRB Barcelona [irbbarcelona.org]

- 21. droracle.ai [droracle.ai]

- 22. This compound possessing E. coli isolates in association with colorectal cancer and their genetic diversity among Pakistani population - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Colibactin: A Technical Guide to Structure Elucidation by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colibactin, a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other gut bacteria, has emerged as a significant factor in colorectal cancer development.[1][2][3] Its inherent instability and low production levels have made its isolation and structural characterization a formidable challenge for over a decade.[3][4] This technical guide provides an in-depth overview of the core methodologies, with a focus on mass spectrometry, that have been pivotal in elucidating the elusive structure of this compound. By detailing the experimental protocols and presenting key quantitative data, this document aims to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology.

The breakthrough in deciphering this compound's structure hinged on an innovative, interdisciplinary approach that circumvented the need for its direct isolation. This strategy involved a combination of bacterial genetics, stable isotope labeling, and advanced mass spectrometry techniques to analyze this compound's "molecular footprint"—the DNA adducts it forms.[4][5] Confirmation of the proposed structure was ultimately achieved through total chemical synthesis and comparative analysis.[3][5]

Core Methodologies and Experimental Protocols

The structure elucidation of this compound relied on a multi-pronged strategy. The key pillars of this approach were:

-

Genetic Manipulation of Producer Strains: To facilitate the accumulation of biosynthetic intermediates, genetic modifications were made to the this compound-producing bacteria. A crucial step was the inactivation of the clbP gene, which encodes a periplasmic peptidase responsible for the final maturation of precolibactins into the active genotoxin.[1][6] Deletion of clbP leads to the accumulation of more stable "prethis compound" precursors, which could be extracted and analyzed.[1][4]

-

Stable Isotope Labeling: To trace the biosynthetic origins of different parts of the this compound molecule, stable isotope-labeled precursors were fed to auxotrophic bacterial strains. This technique was instrumental in identifying fragments of the molecule during mass spectrometric analysis.[7][8]

-

DNA Adduct Trapping and Analysis: Given the reactive nature of this compound, researchers used DNA as a trapping agent to capture the unstable molecule in the form of covalent adducts. These relatively stable adducts were then enzymatically digested, and the resulting this compound-nucleobase conjugates were analyzed by high-resolution tandem mass spectrometry (HR-MS/MS).[5][7]

-

High-Resolution Tandem Mass Spectrometry (HR-MS/MS): This was the central analytical technique used to deduce the structure of this compound from its DNA adducts and accumulated precursors. By precisely measuring the mass-to-charge ratios (m/z) of parent ions and their fragmentation patterns, researchers could piece together the molecular formula and connectivity of the molecule.[4][7]

-

Chemical Synthesis: The final and definitive confirmation of this compound's structure came from the total chemical synthesis of the proposed molecule. The synthetic this compound was then shown to have identical mass spectrometric fragmentation patterns and biological activity (DNA cross-linking) as the natural product.[3][5]

Experimental Workflow

The overall experimental workflow for the structure elucidation of this compound is depicted below. This process begins with the genetic manipulation of this compound-producing bacteria and culminates in the mass spectrometric analysis of trapped DNA adducts.

Detailed Methodologies

1. Bacterial Strains and Culture Conditions for Precursor Accumulation:

-

Strains: E. coli BW25113 carrying the this compound (clb) gene cluster on a bacterial artificial chromosome (BAC) was often used. The corresponding ΔclbP mutant was generated using standard lambda red recombineering techniques. For isotopic labeling, auxotrophic strains such as ΔcysE and ΔmetA were utilized.[4][7]

-

Culture: For the accumulation of precolibactins, ΔclbP mutants were grown in a suitable medium such as M9 minimal medium at 37°C.[7]

2. Stable Isotope Labeling Protocol:

-

Media Preparation: M9 minimal medium was prepared without the specific amino acid for which the auxotrophic strain is deficient (e.g., cysteine for ΔcysE).[7]

-

Labeling: The medium was supplemented with a 13C-labeled version of the amino acid (e.g., L-[U-13C]Cys or L-[U-13C]Met).[7]

-

Incubation: The auxotrophic strains were cultured in the labeled medium for a sufficient duration to allow for the incorporation of the stable isotopes into the biosynthetic products.[7]

3. DNA Adduct Formation and Isolation:

-

Co-incubation: Wild-type or auxotrophic clb+E. coli were co-incubated with linearized plasmid DNA (e.g., pUC19) in M9 medium for approximately 4.5 hours at 37°C.[7]

-

DNA Isolation: After incubation, the bacteria were removed by centrifugation, and the DNA was isolated from the supernatant using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.[7]

-

Enzymatic Digestion: The purified DNA was then enzymatically digested to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[4]

4. LC-HR-MS/MS Analysis of DNA Adducts:

-

Chromatography: The digested nucleoside samples were separated using ultra-high-performance liquid chromatography (UHPLC) on a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18). A typical gradient would be from an aqueous mobile phase with 0.1% formic acid to an organic mobile phase (acetonitrile) with 0.1% formic acid.[4]

-

Mass Spectrometry: The eluent from the UHPLC was introduced into a high-resolution mass spectrometer (e.g., a Thermo Scientific Orbitrap or an Agilent Q-TOF). Data was acquired in positive ion mode.[4]

-

Tandem MS (MS/MS): Data-dependent acquisition was used, where the most abundant ions in a full scan were automatically selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4]

Quantitative Data from Mass Spectrometry

The high-resolution mass spectrometry data was crucial for determining the elemental composition of the this compound-DNA adducts and their fragments. The observed mass shifts in the isotope labeling experiments provided direct evidence for the incorporation of specific building blocks.

Table 1: High-Resolution Mass Spectrometry Data for Key this compound-Adenine Adducts

| Ion/Adduct | Strain | Charge (z) | Observed m/z | Theoretical m/z | Error (ppm) |

| 8 | clb+ | 1 | 522.1668 | 522.1666 | 0.38 |

| 9 | clb+ | 1 | 538.1618 | 538.1616 | 0.37 |

| 10 | clb+ | 1 | 540.1775 | 540.1772 | 0.56 |

| 11 | clb+ | 1 | 556.1722 | 556.1721 | 0.18 |

Data adapted from Crawford, J.M., et al. (2018).[7]

Table 2: Tandem MS Fragmentation Data for the this compound Bis(adenine) Adduct

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 537.1721 (z=2) | Varies | Loss of one or two adenine (B156593) bases |

Data derived from Herzon, S.B., et al. (2019).[4]

This compound's Biosynthesis and Mechanism of Action

The structure of this compound is assembled by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzymatic assembly line encoded by the clb gene cluster.[1][2]

This compound Biosynthetic Pathway

The pathway involves the sequential addition of amino acid and polyketide building blocks. Key enzymes include NRPSs (ClbE, H, J, N), PKSs (ClbC, G, I, O), and hybrid NRPS-PKS enzymes (ClbB, K).[5] The final product is a complex heterodimer containing two electrophilic cyclopropane (B1198618) "warheads" responsible for its genotoxicity.[4]

Mechanism of DNA Alkylation

This compound exerts its genotoxic effects by cross-linking DNA. The two electrophilic cyclopropane rings react with adenine residues on opposite strands of the DNA double helix, forming interstrand cross-links (ICLs).[2][4] This damage stalls DNA replication and transcription, leading to double-strand breaks and cell cycle arrest.[1]

Conclusion

The elucidation of this compound's structure is a landmark achievement in natural product chemistry, showcasing the power of mass spectrometry in conjunction with genetics and chemical synthesis to characterize highly unstable and low-abundance molecules. The methodologies detailed in this guide not only solved a long-standing puzzle but also provided critical insights into the molecular basis of this compound's genotoxicity and its role in colorectal cancer. This knowledge opens new avenues for the development of diagnostic biomarkers for this compound exposure and therapeutic strategies targeting its production or activity. The continued application of these advanced analytical techniques will undoubtedly be instrumental in exploring the vast, uncharacterized chemical space of the human microbiome and its impact on health and disease.

References

- 1. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]

- 2. The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Natural this compound–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Colibactin Biosynthetic Pathway and pks Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colibactin, a genotoxic secondary metabolite produced by various strains of Escherichia coli and other Enterobacteriaceae, has garnered significant attention for its role in colorectal cancer development. The biosynthesis of this complex molecule is orchestrated by the pks gene cluster, also known as the clb gene cluster, which encodes a sophisticated assembly line of polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and hybrid PKS/NRPS enzymes. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, the structure and function of the pks gene cluster, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this intricate system.

The this compound (pks) Gene Cluster

The genetic blueprint for this compound biosynthesis is located on a 54 kb genomic island termed the pks or clb island.[1][2][3] This cluster comprises 19 genes, designated clbA through clbS, which are largely organized in a unidirectional manner, with the exception of the divergently transcribed clbA and clbR genes.[4] The pks island is predominantly found in E. coli strains belonging to the B2 phylogroup but has also been identified in other phylogroups and bacterial species like Klebsiella pneumoniae, Citrobacter koseri, and Enterobacter cloacae.[5]

The genes within the pks cluster encode the enzymatic machinery required for the synthesis, transport, and activation of this compound, as well as for self-resistance to its genotoxic effects.[4][5] This machinery includes three PKSs (ClbC, ClbI, ClbO), three NRPSs (ClbH, ClbJ, ClbN), and two hybrid NRPS/PKS enzymes (ClbB, ClbK), in addition to a suite of accessory and tailoring enzymes.[1][4]

Transcriptional Organization

The pks gene cluster is organized into several transcriptional units. Studies in E. coli Nissle 1917 have identified seven transcripts, with four being polycistronic.[6] The identified polycistrons are clbC-clbG, clbI-clbN, clbO-clbP, and clbR-clbA.[6] This organization suggests a coordinated regulation of genes involved in specific stages of the biosynthetic pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex, multi-step process that occurs within the bacterial cytoplasm and periplasm. A key feature of this pathway is the synthesis of an inactive prodrug, prethis compound, which is then transported and activated outside the cytoplasm to prevent self-toxicity.[4]

The overall pathway can be divided into the following key stages:

-

Activation and Initiation: The pathway is initiated by the phosphopantetheinyl transferase ClbA, which activates the carrier protein domains of the NRPS and PKS enzymes.[4] The NRPS ClbN then incorporates N-myristoyl-D-asparagine (NMDA) to form the prodrug motif, which is subsequently transferred to the hybrid NRPS/PKS enzyme ClbB.[4][7]

-

Elongation and Modification: The prethis compound backbone is elongated through the sequential addition of malonyl-CoA and various amino acids by the PKS and NRPS modules of the assembly line, including ClbC, ClbH, ClbI, ClbJ, and ClbK.[4] Key modifications include the formation of cyclopropane (B1198618) rings by ClbH and ClbI, which are crucial for the genotoxicity of this compound, and the generation of thiazole (B1198619) rings by ClbK.[1][8]

-

Termination and Release: The thioesterase ClbQ is believed to be involved in off-loading the completed prethis compound from the enzymatic assembly line.[1] The amidase ClbL is proposed to catalyze the final dimerization step in the formation of prethis compound.[9]

-

Transport and Activation: The inactive prethis compound is then transported into the periplasm by the MATE (Multidrug and Toxic Compound Extrusion) transporter ClbM.[9] In the periplasm, the periplasmic peptidase ClbP cleaves the N-myristoyl-D-asparagine prodrug motif, releasing the active, genotoxic this compound.[4][9]

-

Self-Resistance: The producing bacterium protects itself from the genotoxic effects of this compound through the action of ClbS, a cyclopropane hydrolase that inactivates the mature toxin.[1]

Regulation of the pks Gene Cluster

The expression of the pks gene cluster is tightly regulated to ensure that the metabolically costly and potentially self-harmful this compound is produced only under appropriate conditions.[4] The primary transcriptional activator of the pks operon is ClbR, a LuxR-type regulator.[4] ClbR activates its own transcription as well as the transcription of the downstream clb genes.[4]

Several environmental and cellular factors have been shown to influence pks gene expression, including:

-

Iron availability: Low iron conditions enhance ClbR-mediated activation of pks transcription, leading to increased this compound production.[4] The ferric uptake regulator (Fur) has been shown to directly bind to the clbA promoter and positively regulate its expression.[4]

-

Carbon source: The type of carbon source available can influence the expression of clb genes.[6]

-

Growth phase: this compound production is often linked to the bacterial growth phase.[4]

-

Other molecules: Polyamines like spermidine, antibiotics such as polymyxin (B74138) B, and certain oligosaccharides have been shown to upregulate this compound synthesis, while D-serine and short-chain fatty acids can downregulate it.[4]

Quantitative Data

Table 1: Enzyme Kinetics of ClbP Peptidase

| Substrate | kcat/Km (μM⁻¹ min⁻¹) | Reference |

| Gly-p-nitroanilide | 0.005 | [4] |

| D-Ala-p-nitroanilide | 0.018 | [4] |

| L-Ala-p-nitroanilide | 0.020 | [4] |

| L-Ala-L-Ala-p-nitroanilide | 0.040 | [4] |

Table 2: Genotoxicity of this compound-producing E. coli

| Assay | Cell Line | MOI | Fold Induction of γ-H2AX | Reference |

| In-Cell Western | HeLa | 6 | ~2.5 | [10] |

| In-Cell Western | HeLa | 12 | ~4.0 | [10] |

| In-Cell Western | HeLa | 25 | ~5.5 | [10] |

| In-Cell Western | HeLa | 50 | ~6.5 | [10] |

| In-Cell Western | IEC-6 | 25 | ~2.0 | [11] |

| In-Cell Western | IEC-6 | 50 | ~3.0 | [11] |

| In-Cell Western | IEC-6 | 100 | ~4.0 | [11] |

Experimental Protocols

Quantification of this compound-induced DNA Damage using γ-H2AX In-Cell Western Assay

This protocol describes a method to quantify the genotoxicity of this compound-producing bacteria by measuring the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, in cultured mammalian cells.

Materials:

-

HeLa or other suitable mammalian cell line

-

This compound-producing (pks+) and non-producing (pks-) E. coli strains

-

Dulbecco's Modified Eagle Medium (DMEM) with HEPES

-

Hanks' Balanced Salt Solution (HBSS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1 M Glycine in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS)

-

Primary antibody: anti-γ-H2AX (Ser139)

-

Secondary antibody: IRDye-conjugated anti-mouse IgG

-

DNA stain (e.g., RedDot2)

-

96-well microplates

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Bacterial Preparation: Grow pks+ and pks- E. coli strains overnight in LB broth. Sub-culture the bacteria in DMEM-HEPES medium until they reach an OD600 of ~0.6.

-

Infection: Wash the HeLa cells with pre-warmed HBSS. Infect the cells with the bacterial cultures at various Multiplicities of Infection (MOI) for 4 hours.

-

Post-infection: Remove the bacteria by washing the cells multiple times with HBSS. Add fresh cell culture medium containing gentamicin to kill any remaining extracellular bacteria and incubate for an additional 3 hours.

-

Fixation and Permeabilization: Fix the cells with 4% PFA for 20 minutes, followed by neutralization with 0.1 M glycine. Permeabilize the cells with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. Wash and then incubate with the IRDye-conjugated secondary antibody for 1 hour.

-

DNA Staining and Imaging: Stain the cellular DNA with a suitable nuclear stain. Scan the plate using an infrared imaging system at 700 nm (for DNA) and 800 nm (for γ-H2AX).

-

Data Analysis: Quantify the fluorescence intensity in each well. Normalize the γ-H2AX signal to the DNA signal to account for variations in cell number. Calculate the fold induction of γ-H2AX relative to uninfected or pks- infected cells.

Comet Assay for Detection of DNA Strand Breaks

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose (B213101)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the treated and control cells.

-

Slide Preparation: Embed the cells in low melting point agarose and layer onto a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Incubate the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Quantify the DNA damage using appropriate software to measure parameters like tail length and tail moment.

In Vitro ClbP Peptidase Activity Assay

This assay measures the enzymatic activity of purified ClbP using chromogenic or fluorogenic substrates.

Materials:

-

Purified ClbP enzyme

-

Chromogenic or fluorogenic peptide substrates (e.g., p-nitroanilides)

-

Assay buffer (e.g., Tris-HCl with NaCl)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the purified ClbP enzyme with the assay buffer.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction: Monitor the release of the chromophore or fluorophore over time using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the reaction progress curve. Determine the kinetic parameters (Km and kcat) by measuring the reaction rates at different substrate concentrations.

Conclusion

The this compound biosynthetic pathway and its genetic determinant, the pks gene cluster, represent a fascinating and clinically relevant area of research. The intricate enzymatic machinery and the sophisticated prodrug strategy highlight the evolutionary adaptations of bacteria to produce potent bioactive molecules. A thorough understanding of this pathway is crucial for developing strategies to mitigate the pro-carcinogenic effects of this compound and for potentially harnessing its cytotoxic properties for therapeutic applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important microbial metabolite.

References

- 1. Divergent biosynthesis yields a cytotoxic aminomalonate-containing prethis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Expression analysis of the this compound gene cluster coding for a novel polyketide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Characterization of the this compound-Activating Peptidase ClbP Enables Development of a Fluorogenic Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of this compound activation by the ClbP peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Whitepaper: The Biological Function of Colibactin as a Genotoxin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Colibactin is a genotoxic secondary metabolite produced by various gut bacteria, most notably certain strains of Escherichia coli harboring the polyketide synthase (pks) genomic island.[1][2] Its production is linked to DNA damage in host epithelial cells, and it is increasingly implicated as a causative agent in the development of colorectal cancer (CRC).[3][4][5] this compound exerts its genotoxicity by alkylating DNA, forming distinctive interstrand cross-links (ICLs) that trigger a cascade of cellular responses, including DNA damage repair, cell cycle arrest, and senescence.[6][7][8][9] The resulting genomic instability can lead to a specific mutational signature observed in a subset of human CRC tumors.[10][11] This document provides a technical overview of this compound's biosynthesis, its molecular mechanism of action as a genotoxin, the host cellular response to the damage it inflicts, and the experimental methodologies used to study its effects.

Introduction to this compound

The human gut microbiome plays a critical role in health and disease, with certain members capable of producing metabolites that directly impact host cell biology.[1] this compound is a prime example of such a metabolite, produced by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line encoded by the 54-kb pks (or clb) gene cluster.[1][12][13] This gene cluster is found in commensal Enterobacteriaceae, including specific strains of E. coli and Klebsiella pneumoniae.[6] While many E. coli strains are harmless, those carrying the pks island are significantly more prevalent in patients with inflammatory bowel disease (IBD) and colorectal cancer, suggesting a strong link between this compound exposure and intestinal disease.[11][14][15] Due to its extreme instability and low production levels, the mature, active form of this compound has not been isolated directly from bacterial cultures; its structure and function have been elucidated through a combination of genetics, advanced mass spectrometry, and chemical synthesis.[2][4][6]

Biosynthesis and Activation of this compound

The production of active this compound is a multi-step process designed to protect the producing bacterium from auto-toxicity. The metabolite is synthesized as an inactive prodrug, or "prethis compound," within the bacterial cytoplasm.[16]

-

Synthesis of Prethis compound: The NRPS-PKS machinery, encoded by the clb genes, assembles the prethis compound structure. A key feature of this prodrug form is the presence of an N-terminal N-myristoyl-D-asparagine motif, which masks its genotoxic activity.[12][16][17]

-

Export: The inactive prethis compound is transported from the cytoplasm to the bacterial periplasm by the multidrug and toxic compound extrusion (MATE) transporter, ClbM.[13][16][17]

-

Activation: In the periplasm, the membrane-bound peptidase ClbP cleaves the N-myristoyl-D-asparagine prodrug motif.[6][16][17] This cleavage initiates a spontaneous cyclization cascade, forming two electrophilic cyclopropane (B1198618) "warheads," which are the functional groups responsible for DNA alkylation.[1][16] The now active this compound is released to damage host cells.

-

Self-Resistance: The producing bacterium is protected by the protein ClbS, a cyclopropane hydrolase that can inactivate this compound by opening its reactive cyclopropane rings, should the toxin re-enter the cytoplasm.[18][19]

Molecular Mechanism of Genotoxicity

The primary mechanism of this compound's genotoxicity is the covalent modification of host DNA, leading to interstrand cross-links (ICLs), which are highly cytotoxic and mutagenic lesions.[6][7][8]

-

DNA Alkylation: Active this compound possesses two electrophilic cyclopropane rings that function as "warheads."[1][13] It preferentially targets adenine (B156593) residues within the DNA minor groove, particularly in AT-rich sequences (specifically 5'-WAWWTW-3').[1][20]

-

Interstrand Cross-links (ICLs): The pseudosymmetric structure of this compound allows it to span the DNA minor groove and alkylate adenines on opposite strands, forming an ICL.[1][2][18] This lesion physically blocks DNA replication and transcription, stalling essential cellular processes.[21]

-

Double-Strand Breaks (DSBs): While ICLs are the primary lesion, their subsequent processing by the cell's DNA repair machinery often leads to the formation of DNA double-strand breaks (DSBs), a more severe form of damage.[7][9][18] Some studies also suggest this compound can induce DSBs through a copper-mediated oxidative cleavage mechanism.[18][22]

Host Cellular Response and Carcinogenesis

Eukaryotic cells possess sophisticated DNA Damage Response (DDR) pathways to handle lesions like ICLs. The cellular response to this compound is a critical determinant of cell fate and the potential for malignant transformation.

-

Activation of DDR Pathways: The presence of this compound-induced ICLs stalls DNA replication forks.[21] This triggers the activation of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase signaling pathway.[6][8]

-

Fanconi Anemia (FA) Pathway: The FA pathway is a specialized ICL repair mechanism. A key event is the recruitment and monoubiquitination of the FANCD2 protein to the site of damage, which orchestrates the "unhooking" of the cross-link via nucleolytic incisions.[6][8][21]

-

Cell Cycle Arrest and Senescence: The activation of the DDR leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[18][22] If the damage is too extensive to be repaired, cells may enter a state of irreversible growth arrest known as senescence.[15] Senescent cells can secrete growth factors that paradoxically promote the proliferation of neighboring tumor cells.[15]

-

Mutational Signature and Carcinogenesis: While the FA pathway is generally accurate, errors during the repair of this compound-induced damage can introduce specific mutations. This leads to a characteristic "mutational signature" (known as SBS88 and ID18) characterized by T>N substitutions and small deletions at adenine-thymine pairs.[10][13][23] This exact signature has been identified in the genomes of 5-10% of colorectal cancers, providing a direct molecular link between this compound exposure and human cancer.[1][3][10][14] Studies using human colon organoids have shown that short-term exposure to this compound-producing E. coli is sufficient to induce these characteristic mutations and promote oncogenic transformation, including mutations in key driver genes like APC and p53.[3][10][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from research on this compound.

Table 1: Prevalence of pks+ E. coli in Human Cohorts

| Cohort | Prevalence of pks+ E. coli | Reference(s) |

| Healthy Individuals | ~20% | [11][14] |

| Inflammatory Bowel Disease (IBD) | ~40% | [11] |

| Familial Adenomatous Polyposis (FAP) | ~60% | [11] |

| Colorectal Cancer (CRC) | 60% - 67% | [3][11] |

Table 2: Genotoxic and Mutagenic Impact of this compound

| Parameter | Finding | Reference(s) |

| DNA Damage Rate | 2x increase in DNA damage in human organoids exposed to pks+ E. coli vs. controls. | [10][14] |

| Mutational Signature | Found in 5-10% of sequenced colorectal cancer genomes. | [1][3][10][14] |

| Genotoxicity Marker (γH2AX) | Significant increase in γH2AX foci in HeLa cells exposed to synthetic this compound or pks+ E. coli. | [24][25][26] |

| Cell Cycle Arrest | Accumulation of cells in G2/M phase upon exposure to pks+ E. coli. | [13][18][22] |

Key Experimental Protocols

Studying an unstable, non-isolatable compound like this compound requires specialized methodologies.

Protocol 1: Infection of Cell Cultures and Quantification of DNA Damage

This protocol is adapted from methods used to assess the genotoxicity of this compound-producing bacteria on cell lines like HeLa or U2OS.[24][27]

-

Cell Culture: Plate HeLa cells (or other suitable human cell line) in 24-well plates containing glass coverslips and culture overnight to allow adherence.

-

Bacterial Preparation: Culture pks+ E. coli (and a pks-negative isogenic mutant as a negative control) overnight in appropriate broth.

-

Infection: Replace the cell culture medium with fresh medium without antibiotics. Infect the HeLa cells with the bacterial strains at a specific Multiplicity of Infection (MOI), typically ranging from 10 to 100.

-

Co-incubation: Incubate for 4 hours to allow for this compound production, delivery, and induction of DNA damage.

-

Fixation and Staining: Wash cells with PBS to remove bacteria. Fix the cells with paraformaldehyde, then permeabilize with a detergent solution.

-

Immunofluorescence: Block non-specific binding sites. Incubate cells with a primary antibody against a DNA damage marker (e.g., anti-phospho-Histone H2AX, known as γH2AX). Follow with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Microscopy and Quantification: Mount the coverslips on slides and visualize using a fluorescence microscope. Quantify the genotoxic effect by counting the number of γH2AX foci per cell nucleus. A significant increase in foci in cells exposed to pks+ bacteria compared to the control indicates this compound-induced DNA damage.

Protocol 2: In vitro DNA Interstrand Cross-linking (ICL) Assay

This method directly demonstrates the DNA cross-linking ability of this compound.[1][8]

-

Substrate Preparation: Use a linearized double-stranded plasmid DNA (e.g., pBR322) as the DNA substrate.

-

Bacterial Co-incubation: In a microcentrifuge tube, incubate the linearized plasmid DNA with a high concentration of live pks+ E. coli (and a pks-negative control) in a minimal volume for 4 hours.

-

DNA Purification: Lyse the bacteria and purify the plasmid DNA from the mixture to remove all proteins and cellular debris.

-

Denaturation: Treat the purified DNA with a strong denaturant (e.g., NaOH) and heat to separate the two DNA strands.

-

Gel Electrophoresis: Analyze the DNA using denaturing agarose (B213101) gel electrophoresis.

-

Analysis: Visualize the DNA bands. Non-cross-linked DNA will migrate as single-stranded DNA (ssDNA). If ICLs are present, the two strands cannot be separated by denaturation and will migrate much slower, appearing as a band corresponding to double-stranded DNA (dsDNA). The presence of this higher molecular weight band in the pks+ sample confirms the formation of ICLs.

Workflow for Mutational Signature Analysis in Organoids

Conclusion and Future Directions

The evidence strongly establishes this compound as a significant bacterial genotoxin with a clear mechanism of action and a direct link to colorectal carcinogenesis. Its ability to form DNA interstrand cross-links triggers a robust cellular DNA damage response that, when flawed, results in a unique and identifiable mutational signature in cancer genomes. For researchers and drug development professionals, this presents several key implications:

-

Diagnostic Biomarkers: The this compound mutational signature (SBS88) or the detection of this compound-DNA adducts could serve as biomarkers for identifying individuals at higher risk for CRC due to colonization with pks+ bacteria.[28]

-

Therapeutic Targets: The enzymes in the this compound biosynthesis pathway, particularly the activating peptidase ClbP, represent potential targets for small molecule inhibitors. Such drugs could neutralize the genotoxic potential of the gut microbiota without eradicating beneficial bacteria.

-

Probiotic Safety: The presence of the pks island in some probiotic strains (e.g., E. coli Nissle 1917) warrants careful consideration and further research into the specific conditions that regulate this compound production in vivo.[17][29]

Future research will focus on elucidating the precise mechanism of this compound's transport into host cells, understanding the host and environmental factors that regulate pks gene expression, and developing targeted strategies to mitigate its carcinogenic effects.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]

- 6. journals.asm.org [journals.asm.org]

- 7. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. This compound and colorectal cancer - Genomics Education Programme [genomicseducation.hee.nhs.uk]

- 15. The bacterial genotoxin this compound promotes colon tumor growth by modifying the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Mechanistic Model for this compound-Induced Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]

- 19. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]

- 20. The specificity and structure of DNA cross-linking by the gut bacterial genotoxin this compound | Kulik Research Group [hjkgrp.mit.edu]

- 21. The Fanconi anemia pathway repairs this compound-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The microbial genotoxin this compound exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing this compound and Quantification of the Induced DNA-damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Colibactin-Induced DNA Alkylation

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the molecular mechanisms underlying DNA damage by colibactin, a genotoxin produced by gut bacteria. It covers the biosynthesis of the active toxin, the chemical basis of its interaction with DNA, and the experimental methodologies used to elucidate these processes.

Introduction: The Enigma of a Microbial Genotoxin

Certain commensal and pathogenic strains of Escherichia coli and other Enterobacteriaceae residing in the human gut harbor a 54-kb polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic gene cluster, known as the pks or clb island.[1][2] This island encodes the machinery to produce this compound, a secondary metabolite implicated in colorectal cancer (CRC) pathogenesis.[3][4][5] For over a decade, the structure and mechanism of this unstable and low-yield compound remained elusive.[3][6] However, recent advancements have provided direct evidence that this compound is a potent genotoxin that alkylates host DNA, inducing interstrand cross-links (ICLs) and double-strand breaks (DSBs) that can lead to oncogenic mutations.[7][8][9] This guide synthesizes the current understanding of how this compound is produced and how it exerts its DNA-damaging effects at a molecular level.

This compound Biosynthesis: A Prodrug Activation Strategy

To prevent autotoxicity, this compound-producing bacteria employ a sophisticated prodrug resistance mechanism.[10][11] The molecule is synthesized in the bacterial cytoplasm as an inactive, stable precursor, termed "prethis compound."[12][13] This process is orchestrated by the clb gene products.

Key Biosynthetic Steps:

-

Prodrug Scaffold Assembly: Biosynthesis is initiated by the NRPS modules ClbN and ClbB, which assemble and attach an N-myristoyl-D-asparagine prodrug motif to the nascent molecule.[10][12][14] This motif acts as a "safety pin," capping the reactive functionalities of the molecule.[11]

-

Transport to the Periplasm: The completed prethis compound is then transported from the cytoplasm to the periplasm by the inner membrane transporter ClbM.[2][12][15]

-

Activation by Cleavage: In the periplasm, the membrane-bound peptidase ClbP removes the N-myristoyl-D-asparagine prodrug motif.[11][16][17]

-

Spontaneous Cyclization: This cleavage event triggers a spontaneous cyclization cascade, transforming the linear prethis compound into the mature, genotoxic this compound.[12][15] This final structure possesses two electrophilic cyclopropane (B1198618) rings, which serve as the "warheads" for DNA alkylation.[9][18]

Figure 1: Prodrug activation pathway of this compound.

The Core Mechanism: DNA Alkylation and Cross-Linking

The genotoxicity of mature this compound stems from its ability to form covalent adducts with DNA, primarily through its two electrophilic cyclopropane "warheads".[7][19] This process leads to the formation of DNA interstrand cross-links (ICLs), a highly cytotoxic lesion that stalls DNA replication and transcription.[8][9]

Key Mechanistic Events:

-

Minor Groove Binding: this compound preferentially binds to the minor groove of DNA, specifically targeting adenine-rich sequences.[20][21][22] The preferred motif for alkylation has been identified as 5′-WAWWTW-3′ (where W is A or T).[20]

-

Nucleophilic Attack: The N3 position of two adenine (B156593) residues on opposite strands of the DNA duplex act as nucleophiles, attacking the electrophilic cyclopropane rings of this compound.[20][21]

-

Cyclopropane Ring Opening: This nucleophilic attack results in the opening of the strained cyclopropane rings, forming a stable covalent bond between this compound and the adenine bases.[1][7][23]

-

Interstrand Cross-Link (ICL) Formation: With its two "warheads," a single this compound molecule can alkylate adenines on opposing DNA strands, creating an ICL.[9][20] This lesion physically tethers the two strands of the DNA helix, leading to double-strand breaks during subsequent repair attempts and characteristic mutational signatures.[3][9][15]

Figure 2: Logical flow of this compound-induced DNA alkylation.

Quantitative Data Presentation

The structural elucidation of this compound-DNA adducts has been heavily reliant on mass spectrometry. The data below is synthesized from key studies identifying these modifications.

Table 1: Mass Spectrometry Data for Key this compound-Derived DNA Adducts

| Adduct Description | Observed m/z [M+H]⁺ | Molecular Formula | Source Organism/Cell Line | Reference |

|---|---|---|---|---|

| This compound-Adenine Adducts (1 and 2) | 540.1765 | C₂₃H₂₅N₉O₅S | HeLa cells treated with pks⁺ E. coli | [7][24] |

| Intact this compound-DNA ICL | Consistent with a central α-ketoimine structure | Not specified | In vitro with pks⁺ E. coli and oligonucleotides |[20][21] |

Table 2: Experimental Conditions for In Vitro and In Cellulo Assays

| Experiment Type | Cell Line / DNA | Multiplicity of Infection (MOI) / Concentration | Incubation Time | Key Finding | Reference |

|---|---|---|---|---|---|

| Comet Assay | HeLa cells | 1,000 | 1 h | Increased % DNA in tail, indicating DNA breaks | [7] |

| Genotoxicity Inhibition | HeLa cells | 10-100 | 4 h | Extracellular DNA reduces γH2AX phosphorylation | [8] |

| DNA Adductomics | HeLa cells | Not specified | 4 h | Detection of adducts 1 and 2 | [7] |

| Synthetic this compound Exposure | IEC-6 cells | 3 µM | 24 h | Increased γH2AX foci, indicating DNA damage |[25] |

Key Experimental Protocols

The following protocols represent cornerstone methodologies used to investigate the mechanism of this compound genotoxicity.

Protocol: Untargeted DNA Adductomics by LC-MS³

This protocol is adapted from the approach used to first identify this compound-DNA adducts in a biologically relevant setting.[7][24]

-

Cell Culture and Exposure:

-

Culture human cells (e.g., HeLa or colonic epithelial cells) to 70-80% confluency.

-

Expose cells to live pks⁺ E. coli (and pks⁻ E. coli as a negative control) at a specified MOI for 4 hours in antibiotic-free media.

-

-

Genomic DNA Isolation:

-

After incubation, wash cells thoroughly with PBS to remove bacteria.

-

Harvest cells and isolate high-purity genomic DNA using a standard phenol-chloroform extraction method or a commercial kit, including an RNase A treatment step.

-

-

DNA Hydrolysis:

-

Denature the purified DNA by heating at 100 °C for 10 minutes.

-

Enzymatically digest the DNA to individual 2'-deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

-

LC-MS³ Analysis:

-

Analyze the hydrolyzed DNA samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC).

-

Employ an untargeted data-dependent acquisition method that triggers MS³ fragmentation upon detection of a constant neutral loss (CNL) corresponding to 2'-deoxyribose (116.0474 amu) or a DNA base (e.g., adenine, 135.0545 amu).[24]

-

-

Data Analysis:

-

Compare the datasets from pks⁺ and pks⁻ treated samples to identify unique ion signals present only in the pks⁺ condition.

-

Characterize the structure of putative adducts using high-resolution accurate mass measurements and detailed analysis of MS² and MS³ fragmentation patterns.[7]

-

Figure 3: Experimental workflow for untargeted DNA adductomics.

Protocol: In Vitro DNA Interstrand Cross-Linking Assay

This method directly assesses the ability of this compound produced by live bacteria to cross-link DNA.[8][23]

-

Substrate Preparation: Use linearized plasmid DNA (e.g., pUC19) as the DNA substrate.

-

Co-incubation:

-

Incubate the linearized plasmid DNA with a suspension of live pks⁺ E. coli in a minimal medium (e.g., M9 medium) for 4-5 hours at 37 °C.

-

Include a parallel incubation with pks⁻ E. coli as a negative control.

-

-

DNA Purification: Remove bacteria by centrifugation and purify the plasmid DNA from the supernatant using a standard DNA purification kit or precipitation.

-

Denaturing Gel Electrophoresis:

-

Denature the purified DNA samples by heating in a formamide-containing loading buffer.

-

Analyze the samples on a denaturing polyacrylamide or agarose (B213101) gel.

-

-

Visualization and Analysis:

-

Stain the gel with a fluorescent DNA stain (e.g., SYBR Gold).

-

Non-cross-linked DNA will migrate as single strands. Cross-linked DNA will rapidly re-anneal and migrate at a higher molecular weight, corresponding to the double-stranded form. The presence of this higher molecular weight band in the pks⁺ lane is indicative of ICL formation.

-

Conclusion and Future Directions

The mechanism of this compound-induced DNA alkylation is a prime example of a complex host-microbe interaction with direct implications for human health. The core mechanism involves a prodrug activation strategy to protect the producing bacterium, followed by DNA minor groove binding and the formation of interstrand cross-links via two electrophilic cyclopropane warheads.[7][8][11] This DNA damage leads to a specific mutational signature that has been identified in human colorectal cancer genomes, strengthening the causal link between this microbial metabolite and CRC.[15][26]

For researchers and drug development professionals, this detailed understanding opens several avenues:

-

Biomarker Development: The specific this compound-DNA adducts can serve as biomarkers for exposure to pks⁺ bacteria, potentially identifying individuals at higher risk for CRC.[4][7]

-

Therapeutic Intervention: The enzymes essential for this compound activation, particularly the periplasmic peptidase ClbP, represent viable targets for small molecule inhibitors to prevent this compound-induced genotoxicity.[3]

-

Understanding Carcinogenesis: Further study of the DNA repair pathways that respond to this compound-induced damage will provide deeper insights into the earliest stages of CRC development.

References

- 1. Characterization of Natural this compound-Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]

- 4. The human gut bacterial genotoxin this compound alkylates DNA | Society for Mucosal Immunology [socmucimm.org]

- 5. Unveiling the Mutational Mechanism of the Bacterial Genotoxin this compound in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How E. coli bacteria activate a toxin they produce in a way that avoids self-harm | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]

- 12. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]

- 15. Shining a Light on this compound Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Mechanistic Model for this compound-Induced Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural basis of this compound activation by the ClbP peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]

- 19. experts.umn.edu [experts.umn.edu]

- 20. The specificity and structure of DNA cross-linking by the gut bacterial genotoxin this compound | Kulik Research Group [hjkgrp.mit.edu]

- 21. biorxiv.org [biorxiv.org]

- 22. The specificity and structure of DNA crosslinking by the gut bacterial genotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of Natural this compound–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dspace.mit.edu [dspace.mit.edu]

- 25. researchgate.net [researchgate.net]

- 26. biorxiv.org [biorxiv.org]

The Double-Edged Sword: Unraveling the Role of Colibactin in Colorectal Cancer Development

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The gut microbiome, a complex ecosystem of microorganisms residing in the human gastrointestinal tract, is increasingly recognized as a critical player in health and disease. Within this intricate community, certain strains of Escherichia coli harboring the polyketide synthase (pks) gene cluster have emerged as significant contributors to colorectal cancer (CRC) pathogenesis. These bacteria produce colibactin, a potent genotoxin that induces DNA damage in host epithelial cells, thereby initiating a cascade of events leading to malignant transformation. This technical guide provides an in-depth exploration of the multifaceted role of this compound in CRC development, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of this compound-induced genotoxicity, its impact on host cell signaling pathways, and the characteristic mutational signature it leaves in the cancer genome. Furthermore, this guide presents detailed experimental protocols for key assays and structured quantitative data to facilitate a deeper understanding and future research in this critical area.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a rising incidence in younger populations.[1] While genetic predisposition and lifestyle factors are established risk factors, the contribution of the gut microbiota is a rapidly evolving field of investigation.[2] Specific strains of E. coli, designated as pks+ E. coli, are frequently found in the colonic mucosa of CRC patients and are implicated in tumor development.[3] These bacteria produce this compound, a complex secondary metabolite that acts as a potent genotoxin.[4] Due to its instability, the definitive structure of this compound was only recently elucidated, revealing a heterodimeric molecule with two reactive cyclopropane (B1198618) "warheads" capable of alkylating DNA.[5][6][7] This guide will dissect the mechanisms by which this microbial metabolite contributes to the initiation and progression of colorectal cancer.

Mechanism of Action: this compound's Assault on the Genome

This compound exerts its pro-carcinogenic effects primarily through direct damage to the host cell's DNA. The process is initiated by the adhesion of pks+ E. coli to the colonic epithelium, which is a critical step for the efficient delivery of the toxin.[1]

DNA Alkylation and Inter-strand Cross-links

The defining feature of this compound's genotoxicity is its ability to alkylate DNA, specifically targeting adenine (B156593) residues within AT-rich motifs.[8][9] The two electrophilic cyclopropane rings of the this compound molecule can react with adenines on opposite strands of the DNA double helix, forming highly toxic inter-strand cross-links (ICLs).[6][10] These ICLs physically tether the two DNA strands together, posing a significant block to essential cellular processes like DNA replication and transcription.[10][11]

Induction of Double-Strand Breaks

The cellular machinery attempts to repair the this compound-induced ICLs through complex DNA repair pathways. However, this repair process itself can be a source of further damage, often leading to the formation of DNA double-strand breaks (DSBs).[4][12] DSBs are among the most severe forms of DNA damage and, if not repaired correctly, can lead to chromosomal instability, a hallmark of cancer.[5]

The this compound Mutational Signature: A Genomic Scar

The error-prone repair of this compound-induced DNA damage leaves a specific and identifiable pattern of mutations in the host cell's genome, known as a "mutational signature."[9] This signature, designated as Single Base Substitution Signature 88 (SBS88), is characterized by a predominance of T>N substitutions (where N can be any other base) within an ATA, ATT, or TTT trinucleotide context.[13] Additionally, a characteristic small insertion/deletion feature (ID-pks), marked by the deletion of a single thymine (B56734) in a T homopolymer, is also associated with this compound exposure.[5] The presence of this unique mutational signature in a significant subset of human colorectal cancers provides a direct mechanistic link between past exposure to pks+ E. coli and tumorigenesis.[14][15]

Quantitative Data on this compound and Colorectal Cancer

The following tables summarize key quantitative data from various studies, highlighting the prevalence of this compound-producing bacteria and their genomic impact on colorectal cancer.

| Parameter | Finding | Reference |

| Prevalence of pks+ E. coli | ||

| In healthy individuals | ~20% | [13] |

| In patients with Inflammatory Bowel Disease (IBD) | ~40% | [3][13] |

| In patients with Colorectal Cancer (CRC) | ~60-67% | [3][13] |

| This compound-Associated Mutational Signature (SBS88) | ||

| Prevalence in CRC cohorts | 7.5% (398/5,292) | [16] |

| Association with Microsatellite Status | 98.7% of SBS88-positive tumors are MSS/MSI-L | [16] |

| Tumor Location | Enriched in distal colon and rectum | [15][16][17] |

| Association with Driver Mutations | ||

| Recurrent Somatic Mutation | Strong association with APC:c.835–8A>G mutation (OR=65.5) | [15][16][17] |

Table 1: Prevalence and Genomic Features Associated with this compound in Colorectal Cancer.

Host Cellular Responses to this compound-Induced Damage

The genotoxic stress inflicted by this compound triggers a range of cellular responses, some of which can paradoxically contribute to a pro-tumorigenic microenvironment.

Cell Cycle Arrest and Senescence

Upon detecting DNA damage, cells activate checkpoint pathways that halt the cell cycle to allow for repair.[5] In the face of persistent or irreparable damage caused by this compound, cells can enter a state of permanent growth arrest known as cellular senescence. Senescent cells are characterized by the expression of senescence-associated β-galactosidase (SA-β-Gal) and the upregulation of cell cycle inhibitors like p21CIP1 and p16INK4.

Senescence-Associated Secretory Phenotype (SASP)

While senescent cells can no longer divide, they remain metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, a phenomenon termed the Senescence-Associated Secretory Phenotype (SASP). The SASP can have profound effects on the surrounding tissue microenvironment, promoting inflammation and the proliferation of neighboring pre-cancerous cells, thereby contributing to tumor growth.

Modulation of the Immune Response

This compound can also influence the anti-tumor immune response. Studies have shown that the presence of this compound-producing E. coli can lead to a pro-carcinogenic immune environment characterized by a decrease in anti-tumor T-cells.[16] This impairment of the adaptive immune response may allow tumor cells to evade immune surveillance and progress. Furthermore, this compound-producing E. coli have been linked to resistance to immunotherapy.[16] Recent findings also suggest that these bacteria can alter the tumor microenvironment by inducing an immunosuppressive lipid overload, which facilitates cancer progression and chemoresistance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows central to understanding the role of this compound in CRC.

Caption: this compound-induced DNA damage and cellular response pathway.

Caption: Experimental workflow for identifying this compound's mutational signature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in colorectal cancer.

Co-culture of Human Intestinal Organoids with pks+ E. coli

This protocol is adapted from methodologies used to demonstrate the mutagenic potential of this compound in a physiologically relevant model.

-

Organoid Culture: Human intestinal organoids are established from primary crypt stem cells and maintained in Matrigel domes with appropriate growth media.

-

Bacterial Preparation: pks+ E. coli and an isogenic pks-mutant strain (unable to produce this compound) are grown to mid-log phase in Luria-Bertani (LB) broth.

-

Microinjection: A suspension of the bacterial strains is microinjected into the lumen of the organoids.

-

Co-culture: The injected organoids are co-cultured for a defined period (e.g., 5 months with repeated injections) to allow for chronic exposure to this compound.

-

Subcloning and DNA Extraction: Following the co-culture period, organoids are dissociated into single cells, and clonal organoid lines are established. DNA is then extracted from these clonal lines for downstream analysis.

Detection of DNA Double-Strand Breaks (DSBs)

This method visualizes the phosphorylation of histone H2AX (γH2AX), an early marker of DSBs.

-

Cell Seeding and Infection: Human colon cancer cell lines (e.g., HCT116) are seeded on coverslips and infected with pks+ E. coli or a pks- control at a specific multiplicity of infection (MOI) for a defined duration (e.g., 4 hours).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Coverslips are mounted on slides with a DAPI-containing mounting medium to visualize the nuclei. Images are acquired using a fluorescence microscope, and γH2AX foci are quantified.

This technique provides a quantitative measure of DNA DSBs at the single-cell level.

-

Cell Preparation: A single-cell suspension is prepared from the infected and control cell populations.

-

Embedding in Agarose (B213101): Cells are mixed with low-melting-point agarose and layered onto a pre-coated slide.

-

Lysis: The slides are immersed in a neutral lysis buffer to remove cellular proteins, leaving behind the nuclear DNA.

-

Electrophoresis: The slides are subjected to electrophoresis under neutral pH conditions. Fragmented DNA (resulting from DSBs) migrates out of the nucleus, forming a "comet tail."

-